molecular formula C6H8INO B13841412 4-(Iodomethyl)-3,5-dimethylisoxazole

4-(Iodomethyl)-3,5-dimethylisoxazole

Cat. No.: B13841412
M. Wt: 237.04 g/mol
InChI Key: SIUYGVNHIJSMOV-UHFFFAOYSA-N
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Description

4-(Iodomethyl)-3,5-dimethylisoxazole is an organic compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom The presence of the iodomethyl group at the 4-position and two methyl groups at the 3- and 5-positions makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Iodomethyl)-3,5-dimethylisoxazole typically involves the iodination of a precursor compound. One common method is the reaction of 3,5-dimethylisoxazole with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete iodination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring environmental safety.

Chemical Reactions Analysis

Types of Reactions

4-(Iodomethyl)-3,5-dimethylisoxazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction can lead to the formation of deiodinated products or other reduced forms.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Substitution: Products include azido, thiocyanato, or amino derivatives.

    Oxidation: Oxidized products may include isoxazole oxides or other oxygenated compounds.

    Reduction: Reduced products include deiodinated isoxazoles or other reduced derivatives.

Scientific Research Applications

4-(Iodomethyl)-3,5-dimethylisoxazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Iodomethyl)-3,5-dimethylisoxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodomethyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(Bromomethyl)-3,5-dimethylisoxazole: Similar structure but with a bromomethyl group instead of an iodomethyl group.

    4-(Chloromethyl)-3,5-dimethylisoxazole: Contains a chloromethyl group instead of an iodomethyl group.

    4-(Fluoromethyl)-3,5-dimethylisoxazole: Features a fluoromethyl group in place of the iodomethyl group.

Uniqueness

4-(Iodomethyl)-3,5-dimethylisoxazole is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its bromo, chloro, and fluoro analogs. The iodine atom’s larger size and higher reactivity make it a valuable intermediate in various chemical transformations.

Properties

Molecular Formula

C6H8INO

Molecular Weight

237.04 g/mol

IUPAC Name

4-(iodomethyl)-3,5-dimethyl-1,2-oxazole

InChI

InChI=1S/C6H8INO/c1-4-6(3-7)5(2)9-8-4/h3H2,1-2H3

InChI Key

SIUYGVNHIJSMOV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CI

Origin of Product

United States

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